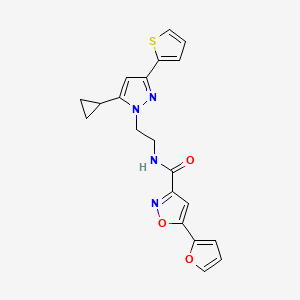

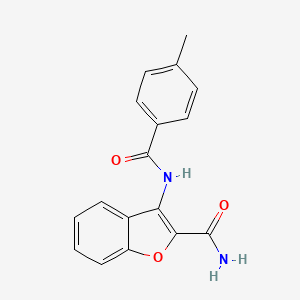

3-(4-Methylbenzamido)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Poly(ADP-ribose) Synthesis Inhibition

3-(4-Methylbenzamido)benzofuran-2-carboxamide is related to compounds known for inhibiting the synthesis of poly(ADP-ribose), a biopolymer involved in various cellular processes including DNA repair, cell death, and gene expression regulation. Research indicates that compounds such as 3-aminobenzamide and benzamide, which share a structural resemblance to 3-(4-Methylbenzamido)benzofuran-2-carboxamide, can inhibit poly(ADP-ribose) synthetase activity. However, their use may be limited by off-target effects, including impacts on cell viability, glucose metabolism, and DNA synthesis, suggesting a narrow therapeutic window for such inhibitors (Milam & Cleaver, 1984).

Photocatalytic Degradation

In the context of environmental science, related benzamide compounds have been explored for their role in enhancing the photocatalytic degradation of pollutants. Studies involving compounds like propyzamide (3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide) have demonstrated that adsorbent supports can improve the rate of mineralization and reduce the concentration of toxic intermediates in water, showcasing potential applications in water treatment and pollution control (Torimoto et al., 1996).

Dopamine Receptor Imaging

Research into dopamine receptor imaging agents has explored benzofuran derivatives, including those structurally similar to 3-(4-Methylbenzamido)benzofuran-2-carboxamide. Such compounds have shown promise in specifically localizing CNS D-2 dopamine receptors, highlighting potential applications in neuroscience research and the diagnosis of neurological disorders. The specificity and in vivo binding characteristics of these compounds offer insights into developing new imaging agents for CNS studies (Murphy et al., 1990).

Synthesis of Complex Molecules

The regioselective synthesis of benzofuran derivatives, including those related to 3-(4-Methylbenzamido)benzofuran-2-carboxamide, has been explored for generating diverse and novel compounds. Such synthetic methodologies enable the creation of complex molecules with potential biological activity, contributing to drug discovery and medicinal chemistry. The broad substrate scope and high yields achieved through these synthetic routes illustrate the versatility and utility of benzofuran derivatives in constructing biologically relevant molecules (Xia & Lee, 2014).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar benzofuran-2-carboxamide derivatives have been associated with hypolipidemic activity, suggesting potential targets within lipid metabolism pathways .

Mode of Action

Benzofuran derivatives are known to interact with their targets, leading to changes in cellular processes

Result of Action

Benzofuran derivatives have shown potential immune enhancing and anti-tumor properties in human lymphocytes and cancer cells .

Propiedades

IUPAC Name |

3-[(4-methylbenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-10-6-8-11(9-7-10)17(21)19-14-12-4-2-3-5-13(12)22-15(14)16(18)20/h2-9H,1H3,(H2,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVCNUHJWPXXGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylbenzamido)benzofuran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2919236.png)

![N-(1,3-benzodioxol-5-yl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2919238.png)

![4-butoxy-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]benzamide](/img/structure/B2919241.png)

![1-[(2-Hydroxy-3-phenoxypropyl)amino]-3-phenoxypropan-2-ol](/img/structure/B2919242.png)

![N-(3-fluoro-4-methylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2919243.png)

![2,4-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide](/img/structure/B2919245.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide](/img/structure/B2919246.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2919251.png)

![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2919253.png)